molecular formula C10H19NOS B2376442 N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide CAS No. 2168793-17-5

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide

Cat. No.: B2376442
CAS No.: 2168793-17-5
M. Wt: 201.33
InChI Key: PBQMSGZEWSDIDX-UHFFFAOYSA-N
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Description

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative that serves as a valuable intermediate in stereoselective organic synthesis. This compound belongs to the class of Ellman's sulfinamides, which are recognized as a gold standard chiral auxiliary for the asymmetric synthesis of enantioenriched amines . The core of its utility lies in the tert-butanesulfinamide group, which acts as a powerful chiral directing group during nucleophilic additions and can be readily cleaved under mild acidic conditions to yield the desired amine without racemization . In research, this specific alkyne-functionalized sulfinamide is particularly useful for constructing nitrogen-containing heterocycles, a common structural motif in natural products and pharmaceuticals . The presence of both the sulfinamide and a hex-1-yn-3-yl group makes it a versatile building block. The sulfinamide group controls stereochemistry, while the alkyne functionality allows for further chemical transformations, such as metal-catalyzed coupling reactions (e.g., Sonogashira reaction) or cyclization events to access more complex, rigid molecular architectures. Its primary application is in the development of novel synthetic routes to biologically active molecules, including azetidines, pyrrolidines, piperidines, and their fused derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-hex-1-yn-3-yl-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c1-6-8-9(7-2)11-13(12)10(3,4)5/h2,9,11H,6,8H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQMSGZEWSDIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#C)NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide typically involves the reaction of hex-1-yne with 2-methylpropane-2-sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve additional steps such as recrystallization or distillation to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hexynyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are usually conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfonamide.

    Reduction: N-(hex-1-yn-3-yl)-2-methylpropane-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor. It can be used to study enzyme mechanisms and develop new therapeutic agents.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The hexynyl chain may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The tert-butylsulfinamide backbone is common across analogs, but substituents on the nitrogen atom vary significantly, influencing chemical and physical properties. Key comparisons include:

Compound Substituent Key Applications Stereochemical Impact
N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide Hex-1-yn-3-yl (alkyne) Potential chiral auxiliary; unknown biological activity Alkyne may enhance rigidity and π-bond interactions
(R,E)-N-(3-ethoxy-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide Aromatic benzylidene Intermediate in Apremilast synthesis Aromatic groups stabilize imine intermediates
(S)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-phenylethyl)-2-methylpropane-2-sulfinamide Brominated pyridinyl-phenylethyl Antiviral agent (GS-6207 subtype) Halogenation enhances lipophilicity and binding
(RS,E)-N-((2-chloroquinolin-3-yl)methylene)-2-methylpropane-2-sulfinamide Chloroquinolinyl High-yield (92%) synthesis; potential pharmacophore Heteroaromatic groups modulate electronic effects

Spectroscopic and Physical Properties

  • NMR Shifts : The tert-butyl group in 2-methylpropane-2-sulfinamide derivatives typically resonates at δ ~1.2 ppm (¹H) and ~55 ppm (¹³C). Substituents like hex-1-yn-3-yl would introduce distinct alkyne signals (δ ~2.0–3.0 ppm for protons adjacent to the triple bond) .
  • HRMS Data : For brominated analogs (e.g., compound 20a in ), HRMS confirms molecular formulae with precision (Δ < 0.6 ppm), a standard for sulfinamide characterization .

Stereochemical and Functional Implications

  • Enantioselectivity: The (R)- or (S)-configuration of the sulfinamide sulfur dictates stereochemical outcomes. For instance, (R)-2-methylpropane-2-sulfinamide in produced enantiomerically pure iminoesters (yield: 65–78%), critical for drug synthesis .
  • Functional Groups: Alkyne (hex-1-yn-3-yl): May participate in click chemistry or act as a hydrogen-bond acceptor. Aromatic/Heteroaromatic: Enhance stability and π-π stacking (e.g., quinolinyl in ). Halogens (Br, Cl): Improve lipophilicity and target binding (e.g., GS-6207 analogs in ).

Biological Activity

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide is a sulfinamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfinamide functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The compound's structure can be represented as follows:

N hex 1 yn 3 yl 2 methylpropane 2 sulfinamide\text{N hex 1 yn 3 yl 2 methylpropane 2 sulfinamide}

Biological Activity Overview

The biological activity of sulfinamides, including this compound, has been linked to several mechanisms of action:

1. Antimicrobial Activity:
Sulfinamides have demonstrated antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

2. Antitumor Activity:
Research has shown that sulfinamide derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, compounds related to this compound have been tested for their ability to induce apoptosis in tumor cells, highlighting their potential in cancer therapy.

3. Enzyme Inhibition:
Sulfinamides are known to act as inhibitors for specific enzymes involved in metabolic pathways. For example, they may inhibit enzymes like monoacylglycerol acyltransferase (MGAT), which plays a crucial role in lipid metabolism and energy storage. This inhibition can lead to therapeutic effects in conditions like obesity and diabetes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfinamide derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The compound was tested on several cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF715Caspase activation
PC320Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via condensation of 2-methylpropane-2-sulfinamide with a hex-1-yn-3-yl aldehyde or ketone derivative. Typical conditions involve a base (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF under inert atmosphere . Optimization focuses on temperature (0–60°C), stoichiometry (1:1.2 sulfinamide:carbonyl), and reaction time (6–24 hours). Monitoring via TLC or LC-MS ensures completion. Yields range from 75–92% after purification by column chromatography (hexane/EtOAc gradients) .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Characterization employs 1H^1H- and 13C^{13}C-NMR to confirm the sulfinamide’s stereochemistry and alkyne moiety. For example, the tert-butyl group in 2-methylpropane-2-sulfinamide shows a singlet at ~1.2 ppm in 1H^1H-NMR. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]+^+ peaks), while IR spectroscopy identifies S=O stretches (~1040 cm1^{-1}) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral N-(hex-1-yn-3-yl) sulfinamide derivatives?

  • Methodological Answer : Enantioselective synthesis leverages chiral auxiliaries or catalysts. For example, Rh-catalyzed asymmetric allylation (as in related sulfinamides) achieves >90% enantiomeric excess (ee) by coordinating the sulfinamide’s sulfur atom to the metal center. Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, and optical rotation data ([α]D_D) quantifies stereopurity .

Q. What strategies resolve contradictions in reaction outcomes when modifying the hex-1-yn-3-yl substituent?

  • Methodological Answer : Divergent reactivity (e.g., alkyne vs. aryl bromides) requires tailored approaches:

  • Alkyne Stability : Use low-temperature (<0°C) reactions to prevent alkyne polymerization.
  • Competing Reactivity : Protect the alkyne with TMS groups during sulfinamide formation, followed by deprotection with TBAF .
  • Data Cross-Validation : Compare NMR shifts with analogous compounds (e.g., N-(quinolinyl) sulfinamides) to confirm regioselectivity .

Q. How can computational methods predict the sulfinamide’s role in asymmetric catalysis or medicinal chemistry?

  • Methodological Answer :

  • Docking Studies : Model interactions between the sulfinamide’s S=O group and biological targets (e.g., kinases) using AutoDock Vina.
  • DFT Calculations : Optimize transition states for stereoselective reactions (e.g., allylic aminations) at the B3LYP/6-31G* level to rationalize ee values .

Key Research Gaps and Recommendations

  • Stereochemical Stability : Investigate racemization risks under acidic/basic conditions using kinetic studies.
  • Biological Screening : Prioritize assays for kinase inhibition (IC50_{50}) and cytotoxicity (MTT assay) given the bromoquinoline scaffold’s precedent in anticancer research .

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